molecular formula C11H16O3 B15240076 1-(Cyclohex-1-en-1-yl)-3-hydroxycyclobutane-1-carboxylic acid

1-(Cyclohex-1-en-1-yl)-3-hydroxycyclobutane-1-carboxylic acid

Cat. No.: B15240076
M. Wt: 196.24 g/mol
InChI Key: JVMPILPHMFGECQ-UHFFFAOYSA-N
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Description

1-(Cyclohex-1-en-1-yl)-3-hydroxycyclobutane-1-carboxylic acid ( 1592315-94-0) is a high-purity chemical compound with the molecular formula C11H16O3 and a molecular weight of 196.24 g/mol . This molecule features a cyclobutane carboxylic acid core substituted with a hydroxyl group and a cyclohex-1-en-1-yl moiety, creating a unique structural scaffold valuable for synthetic organic chemistry and pharmaceutical research. Researchers utilize this compound as a key synthetic intermediate in the development of novel active molecules. Compounds with similar cyclobutane and cyclohexene motifs are of significant interest in studying microbial metabolic pathways, particularly the anaerobic biodegradation of aromatic compounds like benzoate, where cyclohex-1-ene carboxylate derivatives are identified as transient metabolites . This suggests its potential application in environmental microbiology and biochemical research. Furthermore, structurally related 3-hydroxycyclobutane-1-carboxylic acid derivatives are investigated as precursors for radiopharmaceuticals and in vivo imaging agents, indicating its utility in nuclear medicine and diagnostic agent development . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper handling procedures should be followed, and the compound should be stored according to recommended conditions.

Properties

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

1-(cyclohexen-1-yl)-3-hydroxycyclobutane-1-carboxylic acid

InChI

InChI=1S/C11H16O3/c12-9-6-11(7-9,10(13)14)8-4-2-1-3-5-8/h4,9,12H,1-3,5-7H2,(H,13,14)

InChI Key

JVMPILPHMFGECQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)C2(CC(C2)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of 3-Oxocyclobutanecarboxylate Intermediates

The cyclobutane ring serves as the foundational scaffold for this compound. A critical precursor, 3-oxocyclobutanecarboxylic acid , is routinely esterified to enhance reactivity and solubility. Multiple protocols achieve this:

  • Cs₂CO₃-Mediated Benzylation : Treatment of 3-oxocyclobutanecarboxylic acid with cesium carbonate in anhydrous ethanol, followed by benzyl bromide in acetonitrile, yields benzyl 3-oxocyclobutanecarboxylate in 89% yield after chromatographic purification. This method leverages mild conditions (room temperature, 12 hours) and avoids strong acids.
  • EDC/DMAP Coupling : Carbodiimide-mediated coupling using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in dichloromethane achieves 84% yield. This approach is advantageous for acid-sensitive substrates.
  • Dean-Stark Esterification : Refluxing 3-oxocyclobutanecarboxylic acid with benzyl alcohol and p-toluenesulfonic acid in toluene under Dean-Stark conditions provides 89% yield, efficiently removing water to drive equilibrium.

Comparative data for these methods are summarized in Table 1.

Table 1: Esterification Methods for 3-Oxocyclobutanecarboxylic Acid

Method Reagents/Conditions Yield Key Advantages
Cs₂CO₃-Benzylation Cs₂CO₃, BnBr, EtOH/MeCN, rt 89% Mild conditions, high yield
EDC/DMAP Coupling EDC, DMAP, DCM, 18h 84% Acid-free, room temperature
Dean-Stark Esterification p-TsOH, toluene, reflux 89% Water removal, no chromatography

Functionalization of the Cyclobutane Ring

Reduction of 3-Oxo to 3-Hydroxy Group

The ketone at position 3 is reduced to a hydroxyl group, a transformation typically accomplished via catalytic hydrogenation or borohydride reagents. While specific data for this step on cyclobutane derivatives are sparse in the provided sources, analogous reductions of α-ketoesters suggest:

  • NaBH₄/MeOH Systems : Selective reduction of ketones in the presence of esters, though over-reduction to diols must be controlled.
  • Enzymatic Reduction : Chiral resolution using ketoreductases could yield enantiopure 3-hydroxy intermediates, critical for pharmaceutical applications.

Carboxylic Acid Deprotection

Hydrolysis of the benzyl ester to the free carboxylic acid is achieved under acidic (H₂SO₄/THF) or catalytic hydrogenation (H₂/Pd-C) conditions. For example, the patent EP0257727B1 highlights hydrogenolysis as a high-yielding step ( >90%) when using palladium catalysts in ethanol.

Integrated Synthetic Routes

Route 1: Sequential Esterification-Reduction-Coupling

  • Esterification : Benzyl 3-oxocyclobutanecarboxylate synthesis via Cs₂CO₃-mediated benzylation.
  • Reduction : NaBH₄ reduction to benzyl 3-hydroxycyclobutanecarboxylate.
  • Deprotection : Hydrogenolysis to 3-hydroxycyclobutanecarboxylic acid.
  • Coupling : Friedel-Crafts alkylation with cyclohex-1-ene.

Route 2: Tandem Cyclization-Dehydrogenation

  • Cyclobutane Formation : [2+2] Photocycloaddition of vinyl acetate and acryloyl chloride.
  • Oxidation-Reduction : Sequential Jones oxidation (to 3-oxo) and stereoselective reduction.
  • Cyclohexene Attachment : Pd-catalyzed dehydrogenative coupling with cyclohexanol.

Analytical and Optimization Considerations

Yield Optimization

  • Solvent Screening : Tertiary alcohols (e.g., tert-butanol) improve cyclohexene coupling efficiency by reducing side reactions.
  • Temperature Gradients : Stepwise heating (80°C → 120°C) during dehydrogenation minimizes decomposition.

Spectroscopic Characterization

  • ¹H NMR : Key signals include δ 5.19 ppm (benzyl CH₂), 3.33–3.48 ppm (cyclobutane protons), and 7.31–7.42 ppm (aromatic protons).
  • MS : Molecular ion peaks at m/z 205 (M+H⁺) for benzyl esters and m/z 227 (M+Na⁺) for free acids.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclohex-1-en-1-yl)-3-hydroxycyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl or carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield cyclohex-1-en-1-yl-3-oxocyclobutane-1-carboxylic acid, while reduction of the carboxylic acid group can produce 1-(Cyclohex-1-en-1-yl)-3-hydroxycyclobutanol.

Scientific Research Applications

1-(Cyclohex-1-en-1-yl)-3-hydroxycyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-(Cyclohex-1-en-1-yl)-3-hydroxycyclobutane-1-carboxylic acid exerts its effects depends on its interaction with molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds and interact with enzymes or receptors, influencing biological pathways. The cyclohexene and cyclobutane rings provide structural rigidity, which can affect the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Structural Analogues

The following compounds share structural similarities with the target molecule, differing primarily in substituents on the cyclobutane ring:

Compound Name Substituents on Cyclobutane Molecular Weight (g/mol) CAS Number Key Applications/Research Findings
1-(Cyclohex-1-en-1-yl)-3-hydroxycyclobutane-1-carboxylic acid (Target) Cyclohex-1-en-1-yl, 3-hydroxy Not reported Not available Inferred: Potential intermediates in medicinal chemistry
1-(4-Bromophenyl)-3-hydroxycyclobutane-1-carboxylic acid 4-Bromophenyl, 3-hydroxy ~271 (calculated) Not reported Industrial/scientific research; bromine enhances lipophilicity
1-Benzylcyclobutane-1-carboxylic acid Benzyl 204.23 (reported) PK02603E-1 R&D applications; used in chemical synthesis
1-(3-Chlorophenyl)-3-methylcyclobutane-1-carboxylic acid 3-Chlorophenyl, 3-methyl 224.69 (reported) 1340521-86-9 Chemical research; chlorophenyl enhances stability
1-(tert-Butylsulfanyl)-3-hydroxycyclobutane-1-carboxylic acid tert-Butylsulfanyl, 3-hydroxy Not reported 1497086-23-3 Synthetic intermediates; sulfanyl group modulates reactivity

Functional Group Impact

  • Cyclohexene vs.
  • Hydroxyl Group: The 3-hydroxy group in the target compound and analogues like enhances hydrogen-bonding capacity, improving aqueous solubility compared to non-hydroxylated derivatives (e.g., ).
  • Carboxylic Acid : The carboxylic acid moiety facilitates salt formation and participation in condensation reactions, common in drug design .

Q & A

Basic: What synthetic strategies are recommended for synthesizing 1-(Cyclohex-1-en-1-yl)-3-hydroxycyclobutane-1-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer:

  • Ring-closing metathesis : Cyclohexene derivatives can be synthesized via transition-metal-catalyzed reactions (e.g., Grubbs catalyst) to form the cyclohexene ring .
  • Carboxylation : Introduce the carboxylic acid group using CO₂ under high-pressure conditions or via nucleophilic substitution with cyanide followed by hydrolysis .
  • Hydroxylation : Stereoselective hydroxylation at the cyclobutane C3 position can be achieved using Sharpless asymmetric dihydroxylation or enzymatic catalysis .
  • Optimization : Monitor reaction progress via HPLC or TLC. Adjust temperature (e.g., 0–25°C for sensitive intermediates) and solvent polarity (e.g., THF for solubility) to improve yield and purity .

Basic: What spectroscopic and chromatographic techniques are critical for structural characterization of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign cyclohexene (δ 5.5–6.0 ppm for vinyl protons) and cyclobutane (δ 2.0–3.0 ppm) signals. Confirm hydroxyl (-OH) and carboxylic acid (-COOH) groups via deuterium exchange .
    • 2D NMR (COSY, HSQC) : Resolve stereochemical ambiguities in the cyclobutane ring .
  • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., calculated [M+H]⁺ = 223.15 g/mol) and fragmentation patterns .
  • IR Spectroscopy : Identify -OH (3200–3600 cm⁻¹) and -COOH (1700–1750 cm⁻¹) stretches .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile intermediates .
  • First Aid :
    • Inhalation : Move to fresh air; administer artificial respiration if needed .
    • Skin Contact : Wash with soap/water for 15 minutes; seek medical attention for irritation .
  • Storage : Keep in airtight containers at 2–8°C to prevent degradation. Label with GHS hazard codes (e.g., H315 for skin irritation) .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural verification?

Methodological Answer:

  • Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., 1-benzylcyclobutane-1-carboxylic acid) to identify unexpected shifts .
  • Isotopic Labeling : Use deuterated solvents or ¹³C-labeled precursors to distinguish overlapping signals in crowded NMR regions .
  • Computational Modeling : Employ DFT calculations (e.g., Gaussian) to predict NMR chemical shifts and validate experimental data .

Advanced: What enantioselective strategies are effective for synthesizing stereoisomers of this compound?

Methodological Answer:

  • Chiral Auxiliaries : Use Evans oxazolidinones or Oppolzer sultams to control stereochemistry during cyclobutane formation .
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in Pd-catalyzed cross-couplings to install the cyclohexene moiety .
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) can hydrolyze racemic mixtures to isolate enantiopure hydroxy-carboxylic acid derivatives .

Advanced: How does stereochemistry influence biological activity, and what methods validate these interactions?

Methodological Answer:

  • Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinities of enantiomers to target enzymes (e.g., cyclooxygenase) .
  • Pharmacological Assays : Compare IC₅₀ values of (R)- and (S)-isomers in enzyme inhibition assays (e.g., fluorescence-based kinetics) .
  • X-ray Crystallography : Resolve co-crystal structures with target proteins to confirm stereospecific interactions .

Advanced: What analytical challenges arise in quantifying trace impurities, and how are they addressed?

Methodological Answer:

  • HPLC-MS/MS : Use reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) to separate impurities (e.g., cyclobutane diastereomers) .
  • Limits of Detection (LOD) : Validate methods per ICH Q2(R1) guidelines; achieve LOD < 0.1% for genotoxic impurities .
  • Stability Studies : Conduct forced degradation (heat, light, pH extremes) to identify degradation products and establish shelf-life .

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